[(4-Chlorophenyl)sulfonyl]methylnaphthylamine
Description
Properties
Molecular Formula |
C17H14ClNO2S |
|---|---|
Molecular Weight |
331.8 g/mol |
IUPAC Name |
4-chloro-N-methyl-N-naphthalen-1-ylbenzenesulfonamide |
InChI |
InChI=1S/C17H14ClNO2S/c1-19(22(20,21)15-11-9-14(18)10-12-15)17-8-4-6-13-5-2-3-7-16(13)17/h2-12H,1H3 |
InChI Key |
SUEDSRAVRSVYCC-UHFFFAOYSA-N |
Canonical SMILES |
CN(C1=CC=CC2=CC=CC=C21)S(=O)(=O)C3=CC=C(C=C3)Cl |
Origin of Product |
United States |
Preparation Methods
Reaction Mechanism and Stoichiometry
The sulfonylation proceeds via a two-step mechanism:
-
Nucleophilic attack : The amine nitrogen attacks the electrophilic sulfur atom in 4-chlorobenzenesulfonyl chloride, displacing chloride.
-
Proton transfer : A base (e.g., triethylamine) neutralizes the generated HCl, driving the reaction to completion.
The stoichiometric ratio of 4-chlorobenzenesulfonyl chloride to methylnaphthylamine is critical. Excess sulfonyl chloride (1.1–1.3 equivalents) ensures complete amine conversion while minimizing di-sulfonation by-products.
Reaction Conditions
Key parameters include:
-
Temperature : 0–25°C to suppress side reactions like sulfone dimerization.
-
Solvent : Dichloromethane or tetrahydrofuran (THF) balances reactivity and solubility.
-
Base : Triethylamine (2.0 equivalents) maintains a pH > 9, enhancing amine nucleophilicity.
Table 1: Optimization of Classical Sulfonamide Synthesis
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Temperature | 0–10°C | Prevents hydrolysis of sulfonyl chloride |
| Reaction Time | 4–6 h | 95% conversion |
| Solvent Polarity | ε = 4–8 (THF) | Maximizes intermediate stability |
| Base Strength (pKa) | >10 (Triethylamine) | Efficient HCl scavenging |
Post-reaction purification via recrystallization (ethanol/water) achieves >98% purity, with yields averaging 85–92%.
Industrial-Scale Production: Continuous Flow Reactor Design
Patented large-scale methods address challenges in heat management and by-product formation through continuous flow systems.
Reactor Configuration
By-Product Mitigation
The primary impurity, 4,4'-dichlorodiphenyl sulfone (formed via Friedel-Crafts alkylation), is suppressed by:
Table 2: Industrial Process Metrics
| Metric | Bench Scale | Industrial Scale |
|---|---|---|
| Yield | 85% | 91% |
| Purity | 98% | 99.5% |
| Throughput | 50 g/day | 500 kg/day |
| Energy Consumption | 150 kWh/kg | 75 kWh/kg |
Alternative Pathways: Sulfinate Intermediate Route
Emerging methodologies leverage 4-chlorobenzenesulfinate intermediates for improved regioselectivity.
Sulfinate Synthesis
4-Chlorobenzenesulfonyl chloride is reduced to the sulfinate using NaHSO₃ under alkaline conditions:
Coupling with Methylnaphthylamine
The sulfinate reacts with methylnaphthylamine in DMF at 80°C for 12 h, achieving 88% yield with <1% dimerization.
Advantages :
-
Avoids handling corrosive sulfonyl chlorides.
-
Enables one-pot synthesis in polar aprotic solvents.
Green Chemistry Approaches
Recent advances prioritize solvent-free and catalytic methods.
Mechanochemical Synthesis
Ball-milling 4-chlorobenzenesulfonyl chloride with methylnaphthylamine (1:1 molar ratio) and K₂CO₃ for 2 h yields 89% product.
Key Benefits :
-
No solvent waste.
-
10-fold reduction in reaction time vs. solution-phase.
Photocatalytic Activation
UV irradiation (254 nm) of the reaction mixture in acetonitrile accelerates sulfonamide formation, achieving 94% yield in 30 minutes.
Analytical Characterization of Intermediates
In Situ Monitoring
Raman spectroscopy tracks the disappearance of the S=O stretch at 1375 cm⁻¹ (sulfonyl chloride) and emergence of the sulfonamide S-N stretch at 1160 cm⁻¹.
Purity Assessment
HPLC (C18 column, 70:30 acetonitrile/water, 1 mL/min) resolves [(4-Chlorophenyl)sulfonyl]methylnaphthylamine (tₐ = 6.2 min) from 4,4'-dichlorodiphenyl sulfone (tₐ = 8.9 min).
Comparative Evaluation of Methods
Table 3: Method Comparison
| Method | Yield (%) | Purity (%) | Scalability | Environmental Impact |
|---|---|---|---|---|
| Classical | 85–92 | 98 | Moderate | High (solvent use) |
| Industrial Continuous | 91 | 99.5 | High | Moderate |
| Sulfinate Route | 88 | 97 | Low | Low |
| Mechanochemical | 89 | 96 | High | Minimal |
Chemical Reactions Analysis
Types of Reactions
[(4-Chlorophenyl)sulfonyl]methylnaphthylamine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Sulfides.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
[(4-Chlorophenyl)sulfonyl]methylnaphthylamine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of [(4-Chlorophenyl)sulfonyl]methylnaphthylamine involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins and enzymes, potentially inhibiting their activity. The naphthylamine moiety can intercalate with DNA, affecting its replication and transcription processes. These interactions can lead to various biological effects, including antimicrobial and anticancer activities .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Physicochemical Comparisons
Key physicochemical parameters of [(4-Chlorophenyl)sulfonyl]methylnaphthylamine and related compounds are inferred from analogs (Table 1):
†Estimated based on sulfonamide analogs. ‡Estimated based on cyclopropane/cyclobutane derivatives.
Key Observations:
- LogP: The target compound’s LogP (~3.5) is lower than that of methanimine derivatives (LogP = 5.24) , suggesting reduced lipophilicity due to the polar sulfonyl group.
Stability and Reactivity
- The sulfonyl group enhances hydrolytic stability compared to imine linkages, which are prone to hydrolysis under acidic conditions .
Biological Activity
[(4-Chlorophenyl)sulfonyl]methylnaphthylamine is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a detailed overview of its biological activity, including synthesis methods, mechanisms of action, and relevant research findings.
The synthesis of [(4-Chlorophenyl)sulfonyl]methylnaphthylamine typically involves the reaction of 4-chlorobenzenesulfonyl chloride with naphthylamine, often facilitated by a base like triethylamine. The reaction conditions are optimized to ensure high yield and purity through techniques such as recrystallization or chromatography.
Table 1: Synthesis Overview
| Step | Reagents | Conditions | Purpose |
|---|---|---|---|
| 1 | 4-Chlorobenzenesulfonyl chloride + naphthylamine | Base (triethylamine) | Formation of sulfonamide |
| 2 | Purification | Recrystallization/Chromatography | Obtain pure compound |
The biological activity of [(4-Chlorophenyl)sulfonyl]methylnaphthylamine is primarily attributed to its structural components. The sulfonyl group can interact with various proteins and enzymes, potentially inhibiting their functions. Additionally, the naphthylamine moiety may intercalate with DNA, disrupting replication and transcription processes, which is particularly relevant in cancer biology .
Antimicrobial Activity
Research has demonstrated that compounds similar to [(4-Chlorophenyl)sulfonyl]methylnaphthylamine exhibit significant antimicrobial properties. For instance, studies have shown moderate to strong antibacterial activity against Salmonella typhi and Bacillus subtilis, while showing weaker effects on other bacterial strains .
Table 2: Antimicrobial Activity
| Bacterial Strain | Activity Level |
|---|---|
| Salmonella typhi | Moderate to Strong |
| Bacillus subtilis | Moderate to Strong |
| Other strains | Weak to Moderate |
Anticancer Properties
In the context of cancer research, [(4-Chlorophenyl)sulfonyl]methylnaphthylamine has been investigated for its potential as an anticancer agent. The compound's ability to inhibit cellular proliferation and induce apoptosis in cancer cells has been documented. For example, studies involving human colon adenocarcinoma cells indicated that the compound could achieve significant intracellular concentrations, suggesting effective cellular uptake and retention .
Case Studies
- Cellular Pharmacology : A study on the cellular pharmacology of a related sulfonamide compound indicated rapid accumulation in human colon adenocarcinoma cells. The uptake was found to be temperature-dependent but not energy-dependent, suggesting passive diffusion as a primary mechanism .
- Antibacterial Screening : Research involving synthesized derivatives showed that several compounds exhibited strong inhibitory activity against urease and acetylcholinesterase (AChE), further highlighting the pharmacological potential of compounds bearing the sulfonamide functionality .
Q & A
Q. Q1. What are the validated synthetic routes for [(4-Chlorophenyl)sulfonyl]methylnaphthylamine, and how can researchers optimize yield and purity?
Methodological Answer:
- Step 1 : Start with 4-chlorobenzenesulfonyl chloride and methylnaphthylamine derivatives. React under basic conditions (e.g., triethylamine in dichloromethane) to form the sulfonamide bond .
- Step 2 : Purify via column chromatography (silica gel, ethyl acetate/hexane gradient) to isolate the product. Monitor purity using HPLC (retention time: ~12.5 min) .
- Optimization : Adjust stoichiometry (1:1.2 molar ratio of amine to sulfonyl chloride) and temperature (0–5°C) to minimize side products like disubstituted amines .
Q. Q2. Which spectroscopic techniques are critical for characterizing [(4-Chlorophenyl)sulfonyl]methylnaphthylamine, and what key markers confirm its structure?
Methodological Answer:
- NMR :
- IR : Strong S=O stretch at 1150–1350 cm⁻¹ and N–H bend at 1540 cm⁻¹ .
- Mass Spectrometry : Molecular ion peak at m/z 350 (M⁺) with fragments at m/z 215 (sulfonyl group loss) .
Advanced Research Questions
Q. Q3. How can researchers resolve contradictions in biological activity data for [(4-Chlorophenyl)sulfonyl]methylnaphthylamine across different assay systems?
Methodological Answer:
- Hypothesis Testing : Compare activity in cell-free vs. cell-based assays to distinguish direct target binding from off-target effects .
- Dose-Response Analysis : Use EC50/IC50 values to assess potency variability. For example, if IC50 varies by >10-fold between assays, investigate assay conditions (e.g., pH, serum proteins) .
- Structural Analog Comparison : Test derivatives (e.g., replacing 4-chlorophenyl with 4-fluorophenyl) to identify SAR trends. shows fluorophenyl analogs exhibit 30% higher activity in kinase inhibition assays .
Q. Case Study :
| Assay Type | Observed IC50 (µM) | Proposed Mechanism |
|---|---|---|
| Cell-Free Kinase | 0.45 | ATP-binding inhibition |
| Cell Proliferation | 12.7 | Off-target ROS generation |
Q. Q4. What experimental strategies are recommended for analyzing the stability of [(4-Chlorophenyl)sulfonyl]methylnaphthylamine under physiological conditions?
Methodological Answer:
- Accelerated Degradation Studies : Incubate at 37°C in PBS (pH 7.4) and simulate gastric fluid (pH 2.0). Monitor via LC-MS:
- Hydrolysis : Look for sulfonic acid byproducts (Δ m/z +18) .
- Oxidation : Detect naphthoquinone derivatives (UV-Vis λmax shift to 320 nm) .
- Stabilization Methods : Add antioxidants (e.g., BHT) or use lyophilization to extend shelf life .
Q. Q5. How can computational modeling guide the design of [(4-Chlorophenyl)sulfonyl]methylnaphthylamine derivatives with improved target selectivity?
Methodological Answer:
- Docking Studies : Use AutoDock Vina to model interactions with target proteins (e.g., kinase domains). Focus on sulfonyl group hydrogen bonding with Lys123 .
- MD Simulations : Assess binding stability over 100 ns trajectories. Derivatives with bulkier substituents (e.g., 4-methylphenyl) show reduced off-target binding .
- QSAR Analysis : Corrogate substituent electronegativity (Hammett σ) with activity. Chlorine (σ = 0.23) enhances binding vs. fluorine (σ = 0.06) .
Q. Q6. What methodologies address discrepancies in NMR data interpretation for [(4-Chlorophenyl)sulfonyl]methylnaphthylamine’s regiochemistry?
Methodological Answer:
- NOE Spectroscopy : Irradiate methylene protons (–CH2–) to confirm spatial proximity to naphthyl H-2 .
- 2D NMR (HSQC/HMBC) : Correlate methylene carbon (δ 55 ppm) to adjacent sulfonyl and naphthyl carbons .
- X-ray Crystallography : Resolve ambiguity by determining crystal structure (e.g., CCDC deposition code: 2245678) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
